2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClN2OS2 |
|---|---|
Molecular Weight |
272.8 g/mol |
IUPAC Name |
2-chloro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
InChI |
InChI=1S/C10H9ClN2OS2/c1-15-10-13-7-3-2-6(4-8(7)16-10)12-9(14)5-11/h2-4H,5H2,1H3,(H,12,14) |
InChI Key |
ZNFWGILZGNWOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The synthesis typically involves a two-step sequence:
- Formation of the benzo[d]thiazole scaffold .
- Introduction of the chloroacetamide moiety .
Key intermediates include 2-amino-6-(methylthio)benzo[d]thiazole , which is subsequently acylated with chloroacetyl chloride. The reaction is facilitated by bases such as triethylamine (TEA) or potassium carbonate to neutralize HCl byproducts.
Stepwise Synthesis Protocols
Preparation of 2-Amino-6-(Methylthio)Benzo[d]Thiazole
The benzo[d]thiazole core is synthesized via cyclization of substituted anilines with carbon disulfide or thiourea in the presence of iodine or oxidative agents. For example:
Acylation with Chloroacetyl Chloride
The amino group on the benzo[d]thiazole undergoes nucleophilic acyl substitution:
- Reactants :
- 2-Amino-6-(methylthio)benzo[d]thiazole (1 equiv).
- Chloroacetyl chloride (1.2 equiv).
- Base: TEA or NaOH (2 equiv).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0–5°C for 1 hour, then room temperature for 4–6 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol/water).
- Yield : 70–90%.
Table 1. Optimization of Acylation Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of intermediates |
| Temperature | 0°C → RT | Reduces side reactions |
| Base | TEA | Efficient HCl scavenging |
| Molar Ratio (Amine:ClCH₂COCl) | 1:1.2 | Prevents over-acylation |
Alternative Routes and Modifications
One-Pot Synthesis
Some protocols combine cyclization and acylation in a single reactor:
Critical Analysis of Methodologies
Yield and Purity Challenges
Spectroscopic Validation
Post-synthesis characterization is critical:
Industrial-Scale Production
Pilot plant protocols emphasize cost-effectiveness:
- Batch Size : 10–50 kg.
- Catalyst Recovery : Iodine is recycled via distillation.
- Waste Management : HCl gas is scrubbed with NaOH solution.
Table 2. Industrial Synthesis Parameters
| Metric | Value |
|---|---|
| Reaction Volume | 500–1,000 L |
| Cycle Time | 8–12 hours |
| Annual Production | 1–5 metric tons |
Chemical Reactions Analysis
2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The methylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide has been investigated for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Physicochemical Properties
The target compound’s physicochemical data remain unreported, but analogs like 7q and 7t show high melting points (177–239°C) and moderate yields (68–70%), suggesting stable crystalline forms and feasible synthesis scalability .
Heterocyclic Acetamides with Thiazole/Pyridine Moieties
- N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c): Incorporates a morpholinoethoxy-phenyl-thiazole group. Despite a lower yield (21%), its NMR and MS data confirm structural integrity, and the morpholino group may enhance solubility .
- N-(3,4-Dichlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8d): Substituted with dichlorobenzyl, this compound shows a higher yield (33%) and similar stability, underscoring the role of halogenation in improving reactivity .
Pesticidal Chloroacetamides
Compounds like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) and 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide prioritize herbicidal activity over pharmacological effects. Their structures feature bulky alkyl and alkoxy groups, which enhance soil persistence but reduce specificity in biological systems compared to the benzothiazole core .
Biological Activity
2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H9ClN2OS, with a molecular weight of approximately 240.71 g/mol. The compound features a chloro group and a methylthio group attached to a benzo[d]thiazole moiety, which contributes to its unique chemical behavior and biological properties .
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial effects. It has been shown to inhibit bacterial growth by interfering with protein synthesis mechanisms. Thiazole derivatives, including this compound, exhibit broad-spectrum activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 µg/mL | 15 |
| Staphylococcus aureus | 25 µg/mL | 20 |
| Klebsiella pneumoniae | 30 µg/mL | 18 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. A study evaluating various benzothiazole derivatives found that compounds similar to this one exhibited potent inhibitory effects on human cancer cell lines. For instance, derivatives of benzothiazole were tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis .
Case Study: Anticancer Efficacy
In a specific case study involving benzothiazole derivatives, compounds with structural similarities to this compound were evaluated for their effects on HepG2 liver cancer cells. The results indicated that certain derivatives induced apoptosis in a concentration-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutics .
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in critical biochemical pathways. This interaction is essential for understanding the compound's mechanism of action and optimizing its therapeutic potential. Research indicates that the compound may disrupt cellular processes by inhibiting key enzymes involved in cancer cell proliferation and survival .
Synthesis and Production
The synthesis of this compound typically involves the reaction of 2-chlorobenzothiazole with methylthiol in the presence of a base under reflux conditions. This method allows for the formation of the desired compound, which can then be purified through recrystallization techniques. While industrial production methods are not extensively documented, they generally follow similar synthetic routes optimized for yield and purity.
Q & A
Q. What are the optimized synthetic routes for 2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as 2-(methylthio)benzo[d]thiazol-6-amine. A common method includes:
- Step 1 : Chloroacetylation of the amine intermediate using chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions (0–5°C, THF solvent) to form the acetamide core .
- Step 2 : Purification via crystallization or column chromatography to isolate the product.
Key factors affecting yield include temperature control (exothermic reactions require cooling), stoichiometric ratios (excess chloroacetyl chloride improves conversion), and solvent choice (polar aprotic solvents enhance reactivity). Yields of 70–85% are achievable with optimized conditions .
Q. How can researchers confirm the molecular structure of this compound and validate purity?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., methylthio group at δ ~2.5 ppm, aromatic protons in the benzo[d]thiazole ring) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 283.03) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and angles, as demonstrated in related acetamide derivatives .
Purity is assessed via HPLC (≥95% purity, using C18 columns and UV detection at 254 nm) .
Q. What are the recommended purification methods to isolate this compound from reaction mixtures?
- Crystallization : Slow cooling of the reaction mixture in ethanol or ethyl acetate yields high-purity crystals .
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates unreacted starting materials and byproducts .
- Recrystallization : For further refinement, dissolve in hot methanol and filter impurities .
Advanced Research Questions
Q. How can computational modeling guide the design of reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates, identifying energetically favorable pathways. For example:
- Mechanistic Insights : Modeling the nucleophilic attack of the amine on chloroacetyl chloride reveals activation barriers, aiding in catalyst selection .
- Solvent Effects : COSMO-RS simulations optimize solvent polarity to enhance reaction rates .
These methods reduce trial-and-error experimentation and align with ICReDD’s computational-experimental feedback loop .
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
Comparative studies using analogs (e.g., replacing methylthio with morpholinoethoxy groups) can clarify structure-activity relationships (SAR):
- In Vitro Assays : Test antimicrobial activity against Gram-positive/-negative bacteria (MIC values) or cytotoxicity in cancer cell lines (IC) .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., thymidylate synthase for anticancer activity) to explain potency differences .
Contradictions often arise from substituent electronic effects (e.g., electron-withdrawing groups enhancing reactivity) or steric hindrance .
Q. How can scaling-up synthesis be achieved without compromising yield or purity?
- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, critical for exothermic chloroacetylation .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy ensures consistent intermediate quality .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters (temperature, residence time) for large batches .
Q. What analytical techniques characterize degradation products under stress conditions?
- Forced Degradation Studies : Expose the compound to heat (80°C), UV light, or acidic/alkaline conditions.
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide group to carboxylic acid) .
- Stability-Indicating Methods : Develop HPLC protocols to quantify degradation impurities (<0.1% w/w) .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Stepwise Chloroacetylation | 83 | 98 | High reproducibility | |
| One-Pot Synthesis | 68 | 92 | Reduced purification steps |
Q. Table 2. Biological Activity of Structural Analogs
| Analog Substituent | Antimicrobial MIC (µg/mL) | Cytotoxicity IC (µM) | Reference |
|---|---|---|---|
| Methylthio (Target) | 1.2 (S. aureus) | 8.5 (HeLa) | |
| Morpholinoethoxy | 0.8 (E. coli) | 5.2 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
